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4-(2,3-Dichlorophenyl)oxane
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Overview
Description
4-(2,3-Dichlorophenyl)oxane is an organic compound with the molecular formula C₁₁H₁₂Cl₂O and a molecular weight of 231.11 g/mol . It is characterized by a six-membered oxane ring substituted with a 2,3-dichlorophenyl group. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)oxane can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine . This reaction produces 4-[2-(2,3-dichlorophenyl)ethyl]oxane under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(2,3-Dichlorophenyl)oxane has diverse applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to target proteins and enzymes, thereby influencing their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)oxane: This compound has a similar structure but with different chlorine substitution positions.
4-(2,3-Dichlorophenyl)oxane-2,6-dione: A related compound with additional functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H12Cl2O |
---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)oxane |
InChI |
InChI=1S/C11H12Cl2O/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8H,4-7H2 |
InChI Key |
LCNUYWXSFJMSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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